molecular formula C5H6N4O B019820 4,6-Diaminopyrimidine-5-carbaldehyde CAS No. 109831-68-7

4,6-Diaminopyrimidine-5-carbaldehyde

Cat. No. B019820
M. Wt: 138.13 g/mol
InChI Key: ACGOYQVBNIIMJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde and its derivatives involves multiple steps, including reactions of 4,6-dichloropyrimidine-5-carbaldehyde with different nucleophiles. An efficient regioselective synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed through S(N)Ar reactions, allowing access to highly functionalized pyrimidine substrates (Beingessner et al., 2008). Additionally, a chemoselective aniline-chloropyrimidine coupling in a competing electrophilic environment produces 4, 6-diaminopyrimidine-5-carbaldehyde in high yield (Choudhury et al., 2008).

Molecular Structure Analysis

The molecular structure of 4,6-Diaminopyrimidine-5-carbaldehyde derivatives has been analyzed using various techniques, including X-ray diffraction (XRD) and spectroscopy. For instance, the structure of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives was confirmed by XRD analysis (Bakulina et al., 2014).

Chemical Reactions and Properties

4,6-Diaminopyrimidine-5-carbaldehyde undergoes various chemical reactions to form structurally diverse compounds. For example, it reacts with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina et al., 2014). Its derivatives have been synthesized via microwave-assisted reactions under solvent-free conditions (Quiroga et al., 2008).

Scientific Research Applications

  • Nucleophilic Substitution Reaction Products : A study by Trilleras, Pérez-Gamboa, and Quiroga (2022) discussed the unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This finding is significant for constructing pyrimidine-based compound precursors for N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

  • Antimicrobial Activity : Gricela Lobo et al. (2010) identified a compound, 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one, derived from 4,6-Diaminopyrimidine-5-carbaldehyde, which shows promising antimicrobial activity. This indicates potential applications in pharmaceuticals (Lobo et al., 2010).

  • Synthesis of Complexes with Metals : Black and Rothnie (1984) explored the use of diamino dialdehydes based on pyrimidines, like 4,6-Diaminopyrimidine-5-carbaldehyde, as templates for synthesizing complexes with metals such as copper and nickel. This has implications for coordination chemistry (Black & Rothnie, 1984).

  • Synthesis of Novel Heterocyclic Systems : Bakulina, Ivanov, Lobanov, and Dar'in (2014) reported the synthesis of novel peri-fused heterocyclic systems, pyrimido[4,5,6-de][1,8]naphthyridines, based on 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde. This development is crucial for advancing the field of heterocyclic chemistry (Bakulina et al., 2014).

  • Synthesis of Biologically Active Compounds : Zinchenko et al. (2018) demonstrated that the interaction of 4,6-dichloro-5-formylpyrimidine with glycine esters results in unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives offer potential in the synthesis of biologically active compounds (Zinchenko et al., 2018).

  • Microwave-Induced Synthesis : Quiroga et al. (2008) discussed the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. This method is noted for its efficiency and speed, providing a new avenue for preparing precursors for pyrazolo[3,4-d]pyrimidines (Quiroga et al., 2008).

Safety And Hazards

4,6-Diaminopyrimidine-5-carbaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4,6-Diaminopyrimidine-5-carbaldehyde research could involve exploring synthetic methods to produce this significant class of heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name

4,6-diaminopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGOYQVBNIIMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diaminopyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Choudhury, H Chen, CN Nilsen, KL Sorgi - Tetrahedron Letters, 2008 - Elsevier
A highly chemoselective substitution on 4-amino-6-chloropyrimidine ring system having a competing aldehyde functionality has been realized with anilines which produces 4, 6-…
Number of citations: 28 www.sciencedirect.com

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